(E)-2-(2-(isoquinolin-1-yl)cyclohexylidene)hydrazinecarboxamide
Description
(E)-2-(2-(Isoquinolin-1-yl)cyclohexylidene)hydrazinecarboxamide is a semicarbazone derivative characterized by a cyclohexylidene scaffold fused with an isoquinoline aromatic system and a hydrazinecarboxamide functional group. Semicarbazones are pharmacologically significant due to their azomethine (-NH-N=C-) and urea (-NH-CO-NH2) moieties, which enable diverse biological interactions, including metal chelation and DNA binding .
Synthesis typically involves condensation reactions between ketones (e.g., isoquinoline-derived cyclohexanones) and hydrazinecarboxamide precursors. Structural confirmation relies on spectroscopic techniques (NMR, LC–MS) and X-ray crystallography, with Hirshfeld surface analysis quantifying intermolecular interactions in crystalline states .
Properties
IUPAC Name |
[(E)-(2-isoquinolin-1-ylcyclohexylidene)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-16(21)20-19-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-18-15/h1-2,5-6,9-10,13H,3-4,7-8H2,(H3,17,20,21)/b19-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXCAXXHJEMMM-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=O)N)/C(C1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-(isoquinolin-1-yl)cyclohexylidene)hydrazinecarboxamide is a hydrazinecarboxamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.35 g/mol
This compound features an isoquinoline moiety linked to a cyclohexylidene group through a hydrazinecarboxamide linkage, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, hydrazone derivatives have been reported to induce apoptosis in various cancer cell lines. The proposed mechanism involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription .
Case Study: In Vitro Analysis
A study conducted on a series of hydrazone derivatives showed that those containing isoquinoline structures demonstrated enhanced cytotoxicity against HeLa and MCF-7 cancer cell lines. The IC values for these compounds were significantly lower compared to standard chemotherapeutics like cisplatin, indicating a promising alternative for cancer treatment .
Anti-inflammatory Activity
In addition to anticancer effects, this compound may possess anti-inflammatory properties. Research has suggested that isoquinoline derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Topoisomerase Inhibition : As mentioned earlier, it inhibits topoisomerase I and II, leading to DNA damage and subsequent cell death.
- Cytokine Modulation : It may downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of hydrazinecarboxamide derivatives, where structural variations in the aryl/heteroaryl group and substituents modulate physicochemical and biological properties. Key analogues include:
| Compound Name | Aryl Group | Substituents | Key Features |
|---|---|---|---|
| (E)-2-(2-Aminobenzylidene)hydrazinecarboxamide | 2-Aminophenyl | -NH2 | C-demethylation product; DNA binder |
| 2-(3-Methoxyphenyl)cyclohexylidene-dimethylhydrazine | 3-Methoxyphenyl | -OCH3 | Enhanced lipophilicity |
| (E)-2-(4-Methoxybenzylidene)hydrazinecarboxamide | 4-Methoxybenzylidene | -OCH3 | Planar aromatic system |
| (E)-2-(Pyridin-4-ylmethylene)hydrazinecarboxamide | Pyridine | N-heterocycle | Improved solubility in polar solvents |
| (E)-N-(2-(2-Ethoxybenzylidene)hydrazinyl)thiophene-2-carboxamide | 2-Ethoxybenzylidene | -OCH2CH3, thiophene | High solubility (9.9 µg/mL at pH 7.4) |
Key Observations :
- Isoquinoline vs.
- Conversely, pyridine or thiophene substituents () improve aqueous solubility due to polar heteroatoms .
- Hydrazinecarboxamide vs. Thiosemicarbazide : Replacing the carboxamide oxygen with sulfur (as in ) alters metal-binding preferences, favoring softer metal ions like Cu(II) over Fe(III) .
Intermolecular Interactions
- Hirshfeld Surface Analysis: For the target compound, >50% of interactions involve H-bonding (N–H···O/N), with smaller contributions from C–H···π (isoquinoline) and van der Waals contacts. In contrast, methoxy-substituted analogues () show increased C–H···O interactions due to -OCH3 groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
